molecular formula C27H30 B6289027 Methylstyrene (mixed isomers) CAS No. 39294-88-7

Methylstyrene (mixed isomers)

Cat. No.: B6289027
CAS No.: 39294-88-7
M. Wt: 354.5 g/mol
InChI Key: ZLRVNINHFBZOJN-UHFFFAOYSA-N
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Description

Methylstyrene (mixed isomers) is a useful research compound. Its molecular formula is C27H30 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound Methylstyrene (mixed isomers) is 354.234750957 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methylstyrene (mixed isomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylstyrene (mixed isomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymerization and Copolymerization

Methylstyrene, specifically α-Methylstyrene, plays a significant role in the polymerization process. It is used in creating acrylonitrile-butadiene-styrene (ABS) resins and copolymers, enhancing the impact and heat-resistant properties of polymers. This application is crucial in developing specialty grades of plastics, rubber, and protective coatings. Moreover, it acts as a polymerization moderator, contributing to improved clarity in coatings and resins. Low molecular weight liquid polymers of α-Methylstyrene also serve as plasticizers in paints, waxes, adhesives, and plastics (National Toxicology Program technical report series, 2007).

2. Advanced Material Design

Methylstyrene is integral in designing advanced materials. For example, poly(α-methylstyrene)-block-poly(4-hydroxystyrene) copolymers exhibit distinct chemical properties useful in creating high-resolution selective-area regions with different block copolymer phase morphologies. These materials are applicable in electronics and nanotechnology for their ability to undergo phase separation and self-assembly into intricate patterns (Bosworth et al., 2009).

3. Chemical Analysis and Characterization

Methylstyrene-based polymers are subjects of various chemical analyses, such as their thermal degradation behavior. Studies show that poly(α-methylstyrene) degrades primarily to its monomer at certain temperatures and pressures. Understanding this degradation process is essential for applications where thermal stability is crucial, such as in high-temperature environments (Madras et al., 1996).

4. Catalysis and Chemical Synthesis

Methylstyrene derivatives, like poly(4-methylstyrene), are used to synthesize polymer-supported catalysts for various carbon-carbon coupling reactions. These catalysts are instrumental in organic synthesis and industrial processes, such as the Heck, Sonogashira, and Suzuki coupling of aryl halides. The use of these polymers in catalysis demonstrates the versatility and importance of methylstyrene in chemical synthesis (Datta et al., 2003).

Properties

IUPAC Name

1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H10/c1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9;1-3-9-7-5-4-6-8(9)2/h3*3-7H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRVNINHFBZOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C.CC1=CC(=CC=C1)C=C.CC1=CC=CC=C1C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39294-88-7
Record name 3(4)-Methylstyrene,mixture of isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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